N-[4-(pentyloxy)phenyl]methanesulfonamide
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Overview
Description
N-[4-(pentyloxy)phenyl]methanesulfonamide is an organic compound that features a pentyloxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pentyloxy)phenyl]methanesulfonamide typically involves the reaction of 4-pentyloxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve 4-pentyloxyaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pentyloxy)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonamide group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(pentyloxy)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-[4-(pentyloxy)phenyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The pentyloxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The methanesulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-[4-(pentyloxy)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Methoxy-phenyl)-methanesulfonamide: Similar structure but with a methoxy group instead of a pentyloxy group.
N-(4-Ethoxy-phenyl)-methanesulfonamide: Similar structure but with an ethoxy group instead of a pentyloxy group.
N-(4-Butoxy-phenyl)-methanesulfonamide: Similar structure but with a butoxy group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific pentyloxy group, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C12H19NO3S |
---|---|
Molecular Weight |
257.35g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-3-4-5-10-16-12-8-6-11(7-9-12)13-17(2,14)15/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
UMUXXWFGYSFSPL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
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